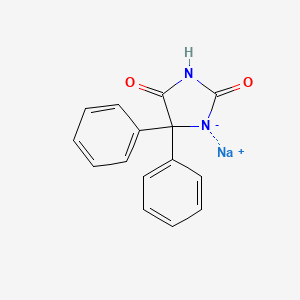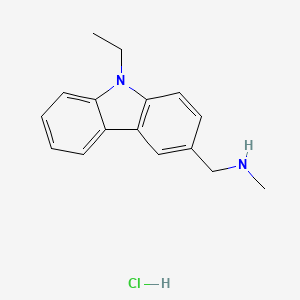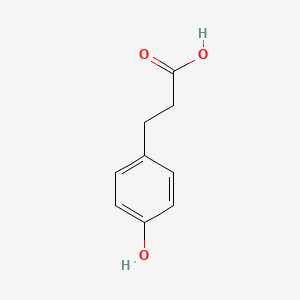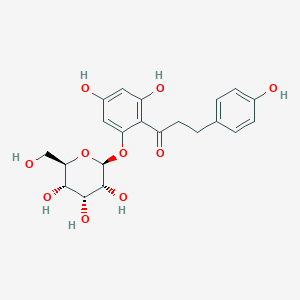
Phthiobuzone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthiobuzone is a bis(thiosemicarbazone) derivative with a single chiral center. It has been used as a racemate in the clinical treatment of herpes and trachoma diseases . This compound is known for its unique structure, combining 3-phthalimido-2-oxo-n-butyraldehyde and bisthiosemicarbazones in one molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phthiobuzone can be synthesized from chiral amino acids. The preparation involves the reaction of 3-phthalimido-2-oxo-n-butyraldehyde with thiosemicarbazide under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Phthiobuzone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
Phthiobuzone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of metal complexes.
Biology: Studied for its antiviral properties, particularly against herpes and trachoma.
Medicine: Investigated for its potential therapeutic effects in treating viral infections.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Mecanismo De Acción
Phthiobuzone exerts its effects by binding to specific molecular targets. It interacts with viral proteins, inhibiting their function and preventing viral replication. The compound also modulates immune responses, enhancing the body’s ability to fight infections .
Comparación Con Compuestos Similares
Phenylbutazone: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Thiosemicarbazones: A class of compounds known for their antiviral and anticancer properties.
Comparison: Phthiobuzone is unique due to its combined structure of 3-phthalimido-2-oxo-n-butyraldehyde and bisthiosemicarbazones, which imparts distinct antiviral properties. Unlike phenylbutazone, which is primarily used for its anti-inflammatory effects, this compound is specifically targeted for antiviral applications .
Propiedades
Número CAS |
70386-40-2 |
|---|---|
Fórmula molecular |
C14H15N7O2S2 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
[(E)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10- |
Clave InChI |
OPXFZJLGAZHBMA-QWBNFVIMSA-N |
SMILES |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
SMILES isomérico |
CC(/C(=N\NC(=S)N)/C=N/NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Apariencia |
Solid powder |
Key on ui other cas no. |
70386-40-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide 3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone phthiobuzone phtiobuzone tai-ding-an V-6133 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)
![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1677689.png)





